molecular formula C9H8F2N2O B14907920 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Katalognummer: B14907920
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: JEDOTPROUXIZHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 4-methoxy-2-methylphenylhydrazine.

    Cyclization: The key step involves the cyclization of the hydrazine derivative with the aniline derivative under acidic conditions to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Wirkmechanismus

The mechanism of action of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Difluoro-4-methoxy-1H-indazole: Lacks the methyl group at the 6-position.

    4-Methoxy-6-methyl-1H-indazole: Lacks the fluorine atoms at the 5 and 7 positions.

    5,7-Difluoro-1H-indazole: Lacks the methoxy and methyl groups.

Uniqueness

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and bioactivity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H8F2N2O

Molekulargewicht

198.17 g/mol

IUPAC-Name

5,7-difluoro-4-methoxy-6-methyl-1H-indazole

InChI

InChI=1S/C9H8F2N2O/c1-4-6(10)8-5(3-12-13-8)9(14-2)7(4)11/h3H,1-2H3,(H,12,13)

InChI-Schlüssel

JEDOTPROUXIZHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=NN2)C(=C1F)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.